六氢吲哚啉-8(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

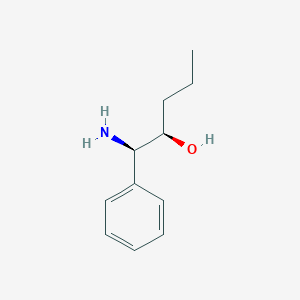

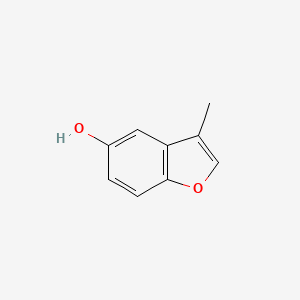

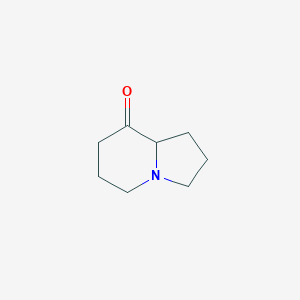

Hexahydroindolizin-8(5H)-one is a compound that belongs to the class of organic compounds known as pumiliotoxins, homopumiliotoxins, and allopumiliotoxins . These are neurotoxic alkaloids, containing a 8-methyl-octahydroindolizin-8-ol or 1-methyl-octahydro-1H-quinolizin-1-ol moiety .

Molecular Structure Analysis

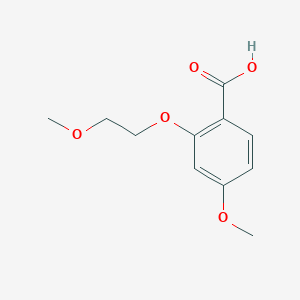

The molecular structure of hexahydroindolizin-8(5H)-one is complex. It has been analyzed using X-ray analysis . The compound [(8R,8aS)-3,5,6,7,8,8a-hexahydroindolizin-8-yl]oxy-tert-butyl-dimethylsilane, which is similar to hexahydroindolizin-8(5H)-one, has a molecular formula of C14H27NOSi .Physical And Chemical Properties Analysis

Hexahydroindolizin-8(5H)-one has a molecular weight of 251.40800 . Unfortunately, specific information about its physical and chemical properties such as density, boiling point, and melting point is not available .科学研究应用

合成应用和化学性质

- 通过各种化学反应合成了六氢吲哚啉-8(5H)-酮衍生物,展示了它们在有机化学中的实用性。例如,使用1,2,3-三唑和1H-1,2,3-苯并三唑与Selectfluor介导的反应合成了三唑取代衍生物,展示了该化合物在形成复杂结构方面的多功能性 (Huang et al., 2019)。

- 另一项研究涉及高效和选择性地环化α-氨基甲酰自由基,导致六氢吲哚啉-3(5H)-酮的形成,展示了该化合物在创造多样化化学结构方面的潜力 (Song, Liu, & Li, 2011)。

分子结构分析

- 对六氢吲哚啉衍生物的分子结构研究,如质子磁共振研究,为了解它们的构型和构象性质提供了见解。这些研究对于理解这些化合物的化学行为和潜在应用至关重要 (Cahill & Crabb, 1972)。

药理潜力

- 已经在药理学背景下探索了六氢吲哚啉衍生物的结构。例如,通过串联氮杂Prins-Ritter/Friedel-Crafts型反应合成了酰胺和苯基氮杂双环衍生物,展示了这些化合物在药物化学中的潜力 (Indukuri, Unnava, Deka, & Saikia, 2013)。

环境和材料科学应用

- 用于药物传递和环境应用的材料Zeolitic Imidazolate Framework-8已被研究其与六氢吲哚啉-8(5H)-酮衍生物的相互作用。这项研究突显了这些化合物在新型材料科学应用中的潜力 (Jiang, Yang, & Yan, 2013)。

安全和危害

作用机制

Target of Action

Hexahydroindolizin-8(5H)-one, also known as Pumiliotoxin , primarily targets calcium channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions, including muscle contraction .

Mode of Action

Pumiliotoxin interacts with its targets, the calcium channels, by binding to them and interfering with their normal function . This interference affects muscle contraction in both the heart and skeletal muscle .

Biochemical Pathways

This disruption can affect numerous cellular processes and pathways, particularly those involving muscle contraction .

Result of Action

The primary result of Pumiliotoxin’s action is the disruption of muscle contraction in the heart and skeletal muscle . This can lead to a variety of physiological effects, depending on the extent of the disruption and the specific muscles affected .

生化分析

Biochemical Properties

Hexahydroindolizin-8(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect voltage-gated calcium channels, which are essential for muscle contraction in the heart and skeletal muscle . Additionally, hexahydroindolizin-8(5H)-one may block sodium and potassium channels in cells and inhibit calcium-dependent ATPase . These interactions highlight the compound’s potential impact on cellular ion homeostasis and energy metabolism.

Cellular Effects

Hexahydroindolizin-8(5H)-one influences various types of cells and cellular processes. It interferes with muscle contraction by affecting calcium channels, leading to partial paralysis and difficulty in movement . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in calcium signaling and muscle contraction, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of hexahydroindolizin-8(5H)-one involves its interaction with voltage-gated calcium channels, sodium channels, and potassium channels . By binding to these channels, the compound disrupts the normal flow of ions, leading to altered cellular excitability and muscle contraction. Additionally, hexahydroindolizin-8(5H)-one inhibits calcium-dependent ATPase, which is crucial for maintaining cellular energy balance . These molecular interactions underline the compound’s potential as a modulator of cellular ion homeostasis and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexahydroindolizin-8(5H)-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that hexahydroindolizin-8(5H)-one can maintain its activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular ion homeostasis and energy metabolism.

Dosage Effects in Animal Models

The effects of hexahydroindolizin-8(5H)-one vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating calcium signaling and muscle contraction. At high doses, hexahydroindolizin-8(5H)-one can cause toxic effects, including severe muscle paralysis and disruption of cellular energy metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

Hexahydroindolizin-8(5H)-one is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activities and potential therapeutic applications.

Transport and Distribution

Hexahydroindolizin-8(5H)-one is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of hexahydroindolizin-8(5H)-one are critical factors influencing its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of hexahydroindolizin-8(5H)-one affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of hexahydroindolizin-8(5H)-one is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKISQBVVUHMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCCN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547597 |

Source

|

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2407-98-9 |

Source

|

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)